molecular formula C9H13NO3 B14316003 3-Hydroxy-2-methoxy-1-propylpyridin-4(1H)-one CAS No. 106750-02-1

3-Hydroxy-2-methoxy-1-propylpyridin-4(1H)-one

Cat. No.: B14316003
CAS No.: 106750-02-1
M. Wt: 183.20 g/mol
InChI Key: LMTXMOORDJSCAH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxy-1-propylpyridin-4(1H)-one is a synthetic organic compound that belongs to the pyridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methoxy-1-propylpyridin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and propyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions using a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methoxy-1-propylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydropyridine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-oxo-2-methoxy-1-propylpyridin-4(1H)-one.

    Reduction: Formation of 3-hydroxy-2-methoxy-1-propyldihydropyridine.

    Substitution: Formation of various substituted pyridinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methoxy-1-propylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways: It may modulate specific signaling pathways involved in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-methoxy-1-ethylpyridin-4(1H)-one
  • 3-Hydroxy-2-methoxy-1-butylpyridin-4(1H)-one
  • 3-Hydroxy-2-methoxy-1-methylpyridin-4(1H)-one

Uniqueness

3-Hydroxy-2-methoxy-1-propylpyridin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

106750-02-1

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

3-hydroxy-2-methoxy-1-propylpyridin-4-one

InChI

InChI=1S/C9H13NO3/c1-3-5-10-6-4-7(11)8(12)9(10)13-2/h4,6,12H,3,5H2,1-2H3

InChI Key

LMTXMOORDJSCAH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=O)C(=C1OC)O

Origin of Product

United States

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